molecular formula C5H12N2O2 B13109148 (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol

(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol

Cat. No.: B13109148
M. Wt: 132.16 g/mol
InChI Key: SFWAQASNOSFXTF-UOWFLXDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol is a chiral compound with a unique structure that includes a hexahydropyridazine ring substituted with a methyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol typically involves the use of starting materials such as D-glucose. A practical and efficient synthesis method involves the formation of a norbornane-like structure as a key intermediate . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(3R,4R,5R)-3-methyldiazinane-4,5-diol

InChI

InChI=1S/C5H12N2O2/c1-3-5(9)4(8)2-6-7-3/h3-9H,2H2,1H3/t3-,4-,5-/m1/s1

InChI Key

SFWAQASNOSFXTF-UOWFLXDJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CNN1)O)O

Canonical SMILES

CC1C(C(CNN1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.